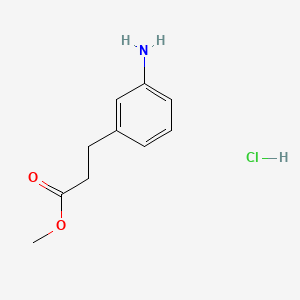

Methyl 3-(3-Aminophenyl)propanoate Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-benzenepropanoic acid Methyl ester HCl, also known as Methyl 3-(3-aminophenyl)propanoate hydrochloride, is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.677 g/mol . This compound is commonly used in various fields of scientific research due to its unique chemical properties.

Métodos De Preparación

The synthesis of 3-Amino-benzenepropanoic acid Methyl ester HCl typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl). This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The reaction is carried out at room temperature, making it a convenient and efficient process for producing amino acid methyl esters.

Análisis De Reacciones Químicas

3-Amino-benzenepropanoic acid Methyl ester HCl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-Amino-benzenepropanoic acid Methyl ester HCl has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various derivatives.

Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is involved in drug development.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Amino-benzenepropanoic acid Methyl ester HCl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its effects in biological systems .

Comparación Con Compuestos Similares

3-Amino-benzenepropanoic acid Methyl ester HCl can be compared with similar compounds such as:

Esmolol hydrochloride: This compound has a similar structure but is used as a beta-blocker in medicine.

Benzoic acid, 3-amino-, methyl ester: Another similar compound used in organic synthesis. The uniqueness of 3-Amino-benzenepropanoic acid Methyl ester HCl lies in its specific applications and chemical properties that differentiate it from these related compounds.

Actividad Biológica

Methyl 3-(3-aminophenyl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antioxidant and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C10H13ClN2O2. The compound features an amine group, which is often linked to biological activity, particularly in the context of drug design and development.

Antioxidant Activity

Antioxidant activity is a crucial aspect of evaluating the biological potential of compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method is commonly used to assess this property. Research indicates that derivatives of similar structures exhibit significant antioxidant capabilities, often surpassing that of well-known antioxidants like ascorbic acid.

Table 1: Antioxidant Activity Comparison

The specific scavenging activity of this compound has yet to be definitively established in the literature; however, its structural similarities suggest potential for significant antioxidant effects.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The MTT assay is a standard method for assessing cytotoxicity against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer).

Case Study: Cytotoxic Effects

In a study examining similar compounds, it was found that specific derivatives showed varying degrees of cytotoxicity against the aforementioned cell lines. Notably:

- U-87 Cell Line : Compounds demonstrated reduced viability up to 60% at concentrations around 100 µM.

- MDA-MB-231 Cell Line : Viability reductions ranged from 43.7% to 46.2% depending on the compound structure.

This highlights the complexity of anticancer activity, as structural modifications can lead to significant differences in efficacy.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Radical Scavenging : The presence of the amine group likely contributes to its ability to donate electrons and neutralize free radicals.

- Cell Cycle Interference : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Membrane Interaction : Some studies suggest that compounds with similar structures can disrupt cellular membranes, enhancing their cytotoxic effects.

Propiedades

IUPAC Name |

methyl 3-(3-aminophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-5-8-3-2-4-9(11)7-8;/h2-4,7H,5-6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXYAKKZOLELBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.